Tridecylbenzene

Description

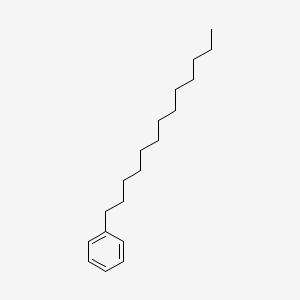

Structure

3D Structure

Properties

IUPAC Name |

tridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040784 | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylate 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6K14656YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathway Elucidation for Tridecylbenzene and Its Functional Analogues

Mechanistic Investigations of Alkylation Pathways in Tridecylbenzene (B89775) Synthesis

A crucial aspect of the alkylation reaction is its regioselectivity, which determines the attachment point of the phenyl group along the alkyl chain. This structural detail significantly influences the final properties of the surfactant derivative. Historically, catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) were the industry standard. ecoinvent.orglabsaco.com However, significant environmental and safety issues associated with these catalysts have spurred the adoption of solid acid catalysts like zeolites. nih.govetsu.edu

The specific characteristics of solid catalysts, including their pore structure and acidity, have a profound effect on regioselectivity. For example, the use of AlCl₃ as a catalyst tends to produce a mixture of isomers, with 25–30% being the 2-phenyl isomer and 15–22% being a mix of 3-, 4-, 5-, and 6-phenyl isomers. nih.gov In contrast, modern processes using solid catalysts like the Detal process can achieve higher selectivity. nih.gov The development of solid catalysts, such as phosphotungstic acid supported on silica (B1680970) gel, has shown high conversion rates (99%) of olefins into alkylbenzenes with high selectivity (95%). etsu.edu

| Catalyst System | Predominant Isomer(s) | Typical Yield (%) | Key Observations |

| Aluminum Chloride (AlCl₃) | Mixture of internal isomers | >90% | A traditional Friedel-Crafts catalyst, though prone to generating byproducts. google.com |

| Hydrofluoric Acid (HF) | High selectivity for 2-phenyl isomer | >99% | Highly effective but poses significant handling and environmental risks. nih.govgoogle.com |

| Zeolite Y (modified) | Internal isomers | High | Used in the alkylation of benzene (B151609) with long-chain α-olefins (C10-C18). etsu.edu |

| Detal Process (Solid Acid) | Varies with catalyst | High | Eliminates the need for catalyst neutralization and disposal of hazardous materials like HF. labsaco.com |

| Phosphotungstic acid-SiO₂ | High selectivity | ~95% | A solid superacid catalyst that demonstrates good activity at temperatures above 200°C. etsu.edu |

The formation of this compound is influenced by both the speed of the reaction (kinetics) and the relative stability of the products (thermodynamics). The initial alkylation of the benzene ring is a kinetically controlled process. uobaghdad.edu.iq Studies on the alkylation of benzene with long-chain olefins over solid acid catalysts have determined the reaction to be second order, where the surface reaction is the rate-limiting step. uobaghdad.edu.iq

Advanced Esterification Techniques for this compound Tricarboxylate Derivatives

This compound tricarboxylate derivatives are specialized molecules that find use as synthetic lubricants and plasticizers. lookchem.com Their synthesis is achieved through the esterification of a tricarboxylated benzene molecule with tridecyl alcohol. chemicalbook.comchemicalbook.com

Synthesizing multi-substituted esters like tri(tridecyl) benzene-1,2,4-tricarboxylate can be challenging due to steric hindrance from the multiple bulky tridecyl groups. tubitak.gov.tr Optimizing reaction conditions is therefore essential for achieving high yields. Key parameters for optimization include:

Catalyst: Strong acid catalysts are typically required.

Temperature: Elevated temperatures are often necessary to overcome the energy barrier of the reaction. angolaonline.net

Reactant Ratio: Using an excess of the alcohol can help drive the reaction toward the desired product. nih.gov

Water Removal: As esterification produces water, its continuous removal is necessary to shift the reaction equilibrium to favor the ester product. angolaonline.net

Research into the esterification of sterically hindered substrates has shown that the choice of catalyst and reaction conditions is critical. For instance, using dried Dowex H+ resin, sometimes with sodium iodide (NaI), has been effective for synthesizing highly sterically hindered esters under relatively mild conditions. nih.gov

While this compound itself is not chiral, its derivatives can be. For industrial purposes, the main focus is on achieving high chemical purity rather than controlling stereochemistry. Purity is enhanced through several strategies:

High-Purity Reactants: Starting with pure materials minimizes the formation of unwanted byproducts.

Efficient Catalyst Removal: Complete removal of the acid catalyst post-reaction prevents product degradation.

Advanced Purification: Techniques such as distillation, crystallization, or chromatography are used to isolate the final product and remove any remaining impurities. sapub.org The analysis of tri(tridecyl) benzene-1,2,4-tricarboxylate can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Sulfonation Processes for this compound Sulfonate (LAS) Production

The primary industrial use of this compound is as a precursor for linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used in cleaning products. wikipedia.orgheraproject.com The process involves the sulfonation of this compound, most commonly with sulfur trioxide (SO₃), followed by neutralization. ecoinvent.orgwikipedia.org

The sulfonation reaction is rapid and highly exothermic, necessitating careful temperature control to avoid unwanted side reactions. ecoinvent.org The sulfonic acid group is typically added to the para position of the benzene ring. cleaninginstitute.org The resulting this compound sulfonic acid is then neutralized, usually with sodium hydroxide (B78521), to yield sodium this compound sulfonate. ecoinvent.orgnih.gov

| Sulfonation Step | Key Parameters | Description |

| Sulfonation | Temperature, SO₃/Alkylbenzene Ratio | This compound is reacted with gaseous SO₃. The reaction is exothermic and requires cooling to maintain temperature. ecoinvent.orggoogle.com |

| Aging | Time, Temperature | The mixture is held for a period to ensure the sulfonation reaction goes to completion. google.com |

| Neutralization | pH, Temperature | The sulfonic acid is neutralized with a base like sodium hydroxide to form the sulfonate salt. ecoinvent.orggoogle.com |

| Finishing | Additives | Other components may be added to adjust the final product's properties, such as viscosity. google.com |

Computational and Experimental Modeling of Reactor Design and Operation in Industrial Sulfonation

The industrial production of this compound sulfonic acid via sulfonation is predominantly carried out in falling film reactors (FFRs). enviro.wiki The design and optimization of these reactors are critical for maximizing product yield and quality, a goal increasingly achieved through sophisticated computational and experimental modeling. researchgate.netresearchgate.net Mathematical models have been developed to simulate the complex interplay of mass transfer, heat transfer, and reaction kinetics within these reactors. enviro.wikiresearchgate.net

A key challenge in modeling the sulfonation of this compound is the process's highly exothermic nature, with a reaction exotherm of approximately -40 Kcal/mol (-150 to -170 kJ/mol). enviro.wikiresearchgate.net This necessitates efficient cooling to control the temperature profile within the reactor, as excessive temperatures can lead to product degradation and the formation of undesirable by-products. researchgate.netresearchgate.net Models often incorporate a turbulent diffusivity term for the liquid mass transfer, which is valid through the entire liquid film, and predict conversions and interfacial temperatures as the most critical variables for product quality. researchgate.net

Unsteady-state mathematical models are particularly valuable as they can predict the influence of various technological parameters and raw material composition on the final product yield and quality over time. sci-hub.st For instance, modeling and simulation of an industrial falling film reactor for this compound sulfonation have been performed using the method of lines with an adaptive mesh. researchgate.net Such models, composed of partial and ordinary differential equations, can accurately predict exit liquid mean temperature and SO₃ conversion with minimal error compared to actual plant data. researchgate.net

Experimental modeling often validates the predictions of these computational models. While models may assume fully developed flow and neglect entrance effects, leading to predictions of higher conversion rates in the upper reactor regions, they can accurately predict conversions downstream for longer reactor lengths. enviro.wiki

Interactive Data Table: Optimized Reactor Design Parameters for LAB Sulfonation

This table presents optimized parameters derived from mathematical modeling studies aimed at maximizing the yield of alkylbenzene sulfonic acid (ABSA).

| Parameter | Optimal Value/Range | Significance | Source |

|---|---|---|---|

| Reactor Type | Falling Film Reactor (FFR) | Provides short residence time and efficient heat removal. | researchgate.net |

| Number of Tubes | 40 | Optimized for balancing throughput and reaction efficiency. | researchgate.net |

| Tube Diameter | 43 mm | Affects film thickness, heat transfer, and mass transfer. | researchgate.net |

| Reaction Exotherm | ~ -40 Kcal/mol | Highlights the critical need for effective cooling systems. | researchgate.net |

Analysis of Sulfonation Reaction Kinetics and Mechanisms of Side Reaction Product Formation

The sulfonation of this compound is an electrophilic aromatic substitution (SEAr) reaction. nih.gov The primary sulfonating agent in modern industrial processes is sulfur trioxide (SO₃), which reacts with the aromatic ring to form a stable sulfur-carbon bond, yielding this compound sulfonic acid. nih.govchemithon.com

The reaction mechanism is more complex than a simple one-step substitution. Kinetic studies on analogous aromatic compounds suggest the reaction is second-order with respect to sulfur trioxide. core.ac.uk Ab initio molecular dynamics simulations support a mechanism involving two SO₃ molecules. These simulations confirm the existence of a low-energy concerted pathway where a cyclic transition state is formed with two SO₃ molecules, bypassing the traditional arenium ion intermediate. nih.gov

A reversible reaction where a σ-complex forms between the aromatic ring (this compound) and one molecule of SO₃. nih.gov

A second reversible step where another SO₃ molecule binds to the first. nih.gov

The complex then rearranges to form the sulfonic acid product. nih.gov

A primary challenge in industrial sulfonation is managing the formation of side products, which can negatively impact the quality and color of the final sulfonic acid. researchgate.net Key side reactions include the formation of sulfones and anhydrides. researchgate.netresearchgate.net

Sulfone Formation: These highly viscous components can form after dealkylation and polymerization of aromatic compounds within the reactor. researchgate.net Their presence increases the viscosity of the organic liquid, which disrupts the uniformity of the sulfonation process. researchgate.net Infrared (IR) analysis has confirmed that these viscous components are often sulfones that are part of the unsulfonated matter. researchgate.net

Anhydride (B1165640) Formation: The sulfonic acid product can react with excess SO₃ to form a mixed anhydride (this compound sulfonic anhydride). This is an intermediate that can either revert to the sulfonic acid or participate in further side reactions.

The control of these side reactions is crucial. Mathematical models that consider the feedstock composition and its effect on reaction rates are essential for minimizing the formation of these impurities. researchgate.net For instance, continuous sulfonation in microreactors has been shown to achieve high product purity (>99 wt%) with very short residence times (e.g., 10 seconds), which can limit the extent of side reactions. researchgate.net

Interactive Data Table: Key Kinetic and Mechanistic Aspects of Alkylbenzene Sulfonation

This table summarizes the critical kinetic parameters and side products associated with the sulfonation of long-chain alkylbenzenes like this compound.

| Aspect | Description | Implication for Industrial Process | Source |

|---|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (SEAr) | Fundamental mechanism guiding process chemistry. | nih.gov |

| Kinetic Order (re: SO₃) | Second-order | Reaction rate is highly sensitive to SO₃ concentration. | core.ac.uk |

| Key Intermediate | Cyclic transition state with two SO₃ molecules | Modern understanding of the lowest energy reaction pathway. | nih.gov |

| Major Side Product | Sulfones | Increases viscosity, reduces product quality. | researchgate.net |

| Other Side Products | Anhydrides, Tetralins | Contribute to color degradation and impurities. | researchgate.netresearchgate.net |

Development of Novel Synthetic Routes and Exploration of Biocatalytic Approaches to this compound and Its Derivatives

While Friedel-Crafts alkylation remains a cornerstone for producing linear alkylbenzenes (LABs) like this compound, research has focused on developing more environmentally benign and efficient synthetic routes. researchgate.nettandfonline.com Traditional methods often employ corrosive and hazardous catalysts such as hydrofluoric acid (HF) or aluminum chloride (AlCl₃). researchgate.nettandfonline.com

Novel synthetic routes are being explored to overcome these limitations:

Heterogeneous Catalysts: The use of solid acid catalysts is a promising alternative. An efficient heterogeneous catalyst containing immobilized phosphotungstic acid (PTA) on a silica gel support has been developed for the alkylation of benzene with long-chain alkenes. researchgate.netetsu.edu This approach demonstrated higher conversion rates than pure PTA and, crucially, prevented the leaching of the catalyst, allowing for its reuse and reducing toxic waste streams. researchgate.net

Ionic Liquids: Acidic ionic liquids, such as those based on trimethylamine (B31210) hydrochloride and aluminum chloride (Et₃NHCl-AlCl₃), have been successfully used as catalysts for the alkylation of benzene with olefin dimers. researchgate.net These catalysts can achieve high conversion (100%) and selectivity towards the desired mono-alkylbenzene product under optimized conditions. researchgate.net

Biomass-Derived Routes: A novel "green" pathway involves the synthesis of LABs from biomass-derived furan (B31954) and linear alkenes. tandfonline.com The process uses a Diels-Alder cycloaddition followed by dehydration over a solid niobic acid catalyst. This route avoids harsh liquid acid catalysts and produces highly linear 1-phenylalkanes, which offer excellent biodegradability. tandfonline.com

In parallel, the field of biocatalysis is being explored for the synthesis of functional analogues and derivatives of molecules like this compound. mdpi.comnih.gov While direct biocatalytic synthesis of the this compound backbone is not yet established, enzymatic methods offer powerful tools for creating derivatives with specific properties.

Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CalB) and Rhizomucor miehei lipase, are widely used for biocatalytic esterification. mdpi.com These enzymes can be used to covalently attach functional groups (e.g., polyalcohols) to a molecule, a strategy employed to create more hydrophilic derivatives of poorly water-soluble active ingredients. mdpi.com This approach could be applied to this compound sulfonic acid or its intermediates to produce novel functional surfactants.

Whole-Cell Biocatalysis: Whole-cell biocatalysts, using microorganisms like Pseudomonas aeruginosa and Pseudomonas stutzeri, have been used for the selective acylation of flavonoid glycosides. nih.gov This method offers a facile and efficient way to produce derivatives, markedly enhancing properties like bioavailability. nih.gov Such a strategy could be adapted to produce novel derivatives of trideylbenzene, leveraging the specific enzymatic machinery of selected microorganisms.

These biocatalytic approaches represent a green, selective, and less energy-intensive alternative to traditional chemical modifications for producing high-value functional derivatives. mdpi.com

Sophisticated Analytical and Spectroscopic Characterization of Tridecylbenzene Systems

Advanced Chromatographic Methodologies for Isomeric and Homologue Separation

Chromatographic techniques are fundamental in separating the complex mixtures of isomers and homologues typically found in commercial tridecylbenzene (B89775) products.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for the analysis of this compound and its derivatives, such as linear alkylbenzene sulfonates (LAS). springernature.com This method separates molecules based on their hydrophobicity. springernature.comphenomenex.com The stationary phase is non-polar (e.g., C18, C8, or polymer-based), while the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). springernature.comphenomenex.com

For quantitative purity assessment, HPLC with UV detection is frequently employed. nih.govscribd.com The method's linearity can be established over a specific concentration range, allowing for accurate quantification of the total this compound content. thermofisher.com By using online solid-phase extraction (SPE) coupled with HPLC, detection limits can be significantly lowered, enabling the quantification of trace amounts. thermofisher.com

Analysis of homologue distribution (e.g., mixtures containing decyl-, undecyl-, dodecyl-, and this compound) is crucial for quality control. RP-HPLC can effectively separate these homologues. nih.govtubitak.gov.tr While traditional C18 columns can separate isomers, which may complicate quantification of homologues, specialized polymer-based reversed-phase columns can separate compounds based on their alkyl chain length without separating the isomers of each homologue, simplifying the analysis of homologue distribution. shodex.com Isocratic elution, where the mobile phase composition remains constant, can provide rapid and reproducible separations, often within minutes. tubitak.gov.trshodex.com

Interactive Table: HPLC Conditions for Linear Alkylbenzene Sulfonate (LAS) Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an indispensable tool for the detailed analysis of this compound. It provides excellent separation of volatile compounds and definitive identification based on their mass spectra. This technique is highly effective for identifying and quantifying the various isomers of this compound (e.g., 2-phenyltridecane, 3-phenyltridecane, etc.) and for detecting trace-level impurities.

In a typical GC-MS analysis of linear alkylbenzenes (LABs), a capillary column with a non-polar or semi-polar stationary phase, such as VF-5ms (5% Phenyl 95% methyl polysiloxane), is used. puc-rio.br The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. puc-rio.br The column temperature is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interaction with the stationary phase. The elution order for LABs is typically based on the length of the alkyl chain, with decylbenzene eluting before undecylbenzene, dodecylbenzene, and finally this compound. puc-rio.br

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification of each isomer and any trace components. For quantitative analysis, the area of a specific ion peak is measured and compared to that of a standard. puc-rio.br This method is sensitive, with detection limits for this compound reported in the micromolar range. puc-rio.br Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC–MS) offer even higher resolution, which is particularly useful for analyzing this compound in highly complex matrices like petroleum hydrocarbons. springernature.com

Interactive Table: GC-MS Conditions for Linear Alkylbenzene Analysis

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with the same nominal mass.

HRMS instruments can measure the mass of a compound with an error of less than 5 parts per million (ppm). shodex.com This accuracy allows for the unambiguous determination of the molecular formula of this compound (C19H32) and its potential impurities. Upon ionization, the this compound molecular ion will undergo fragmentation. The study of these fragmentation patterns is crucial for structural elucidation. A primary fragmentation pathway for linear alkylbenzenes is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted benzylic cation. Other fragmentations involve cleavages along the alkyl chain, producing a series of alkyl fragments. The precise masses of these fragment ions, as determined by HRMS, provide definitive evidence for the structure of the parent molecule and help to characterize the isomeric composition.

This compound is often a component within highly complex mixtures, such as petroleum products or commercial surfactant formulations. thermofisher.comusgs.gov Mass spectrometry is a key technology for identifying and quantifying these compounds within such matrices. thermofisher.com In the analysis of petroleum fractions, GC-MS and GCxGC-MS can separate the alkylbenzenes from other hydrocarbons, allowing for their specific detection. springernature.comusgs.gov For surfactant blends, which often contain linear alkylbenzene sulfonates, techniques like LC-MS are employed. thermofisher.com The mass spectrometer can selectively detect the ions corresponding to the this compound-derived surfactant, even in the presence of numerous other components. The high selectivity of MS minimizes the need for extensive sample cleanup and allows for robust analysis in diverse and complex samples. thermofisher.com

Advanced Spectroscopic Techniques for Molecular Structure and Compositional Analysis

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation.

¹H NMR provides information on the number and types of protons in the molecule. For this compound, distinct signals would appear for the aromatic protons on the benzene (B151609) ring and the various protons along the long alkyl chain (i.e., the CH group attached to the ring, the numerous CH₂ groups, and the terminal CH₃ group).

¹³C NMR distinguishes the different carbon environments. It would show separate signals for the aromatic carbons (both substituted and unsubstituted) and the individual carbons of the tridecyl chain.

Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity within the molecule. scribd.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds. scribd.com These techniques would be used to definitively confirm the structure, for instance, by showing the correlation between the benzylic proton and the carbons of the benzene ring, thus confirming the attachment point of the alkyl chain.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the tridecyl chain appear just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

Bands corresponding to the substitution pattern on the benzene ring (e.g., for para-substitution) would be visible in the 850-800 cm⁻¹ region. Attenuated Total Reflection (ATR)-FTIR is a common sampling technique that allows for the analysis of samples with minimal preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the various isomers of this compound. who.inttcichemicals.com By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to distinguish between different positional isomers and to map the electronic environment of each proton and carbon atom within the molecule.

Commercially produced this compound is typically a mixture of isomers where the phenyl group is attached to different carbon atoms along the C13 alkyl chain (e.g., 2-phenyltridecane, 3-phenyltridecane, etc.). These isomers, while having the same molecular formula (C₁₉H₃₂), exhibit distinct NMR spectra due to the different chemical environments of their atoms. who.intaccustandard.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments.

Aromatic Protons: The protons on the benzene ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.4 ppm. The pattern of this multiplet can sometimes offer clues about the substitution pattern, although for monosubstituted benzenes like this compound, it often appears as a single, somewhat broad signal. researchgate.net

Benzylic Protons: The proton(s) on the carbon atom of the alkyl chain directly attached to the benzene ring (the benzylic position) are significantly deshielded and appear as a multiplet typically around δ 2.6 ppm. The splitting pattern of this signal is crucial for identifying the isomer. For example, in 2-phenyltridecane, this would be a sextet, while in 1-phenyltridecane (n-tridecylbenzene), it would be a triplet. researchgate.net

Alkyl Chain Protons: The numerous methylene (B1212753) (-CH₂-) protons of the long alkyl chain produce a large, overlapping signal in the upfield region, typically around δ 1.2-1.6 ppm. researchgate.net

Terminal Methyl Protons: The protons of the terminal methyl (-CH₃) group at the end of the alkyl chain are the most shielded and appear as a triplet around δ 0.8-0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the δ 125-145 ppm region. The carbon atom attached to the alkyl chain (ipso-carbon) is distinct from the other aromatic carbons. thermofisher.comnih.gov

Alkyl Chain Carbons: The carbons of the tridecyl chain appear in the upfield region (δ 14-36 ppm). The benzylic carbon is the most downfield of the alkyl carbons. The chemical shifts of the other carbons vary slightly depending on their position relative to the phenyl group, allowing for potential differentiation between isomers with high-resolution instruments. thermofisher.comnih.gov

The table below summarizes typical ¹H NMR chemical shift assignments for n-tridecylbenzene.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.44 - 6.96 | Multiplet |

| Benzylic Protons (-CH₂-Ph) | 2.58 | Triplet |

| Methylene Protons (-(CH₂)₁₁-) | 1.60 - 1.26 | Multiplet |

| Terminal Methyl Protons (-CH₃) | 0.88 | Triplet |

This is an interactive data table based on available spectral data for n-tridecylbenzene. researchgate.net

By carefully analyzing both ¹H and ¹³C NMR spectra, chemists can unambiguously identify the specific isomers present in a this compound sample and determine their relative proportions, which is critical for applications where isomeric purity is a key parameter.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Purity Verification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule and to verify the purity of a sample. tcichemicals.comredox.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. redox.comindustrialchemicals.gov.au

For a hydrocarbon like this compound, the key functional groups are the aromatic ring and the aliphatic alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its identity. researchgate.net

Aromatic C-H Stretch: A sharp band or series of bands typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring. who.intnih.gov

Aliphatic C-H Stretch: Strong absorptions are observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, which are characteristic of the C-H stretching vibrations in the long alkyl chain. who.intnih.gov

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. cas.org

C-H Bending Vibrations: Absorptions corresponding to the bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups in the alkyl chain appear in the 1375-1470 cm⁻¹ range. who.int Out-of-plane (OOP) bending of the aromatic C-H bonds produces strong bands in the 690-900 cm⁻¹ region, the exact position of which can sometimes help confirm the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar bonds in this compound.

The symmetric "ring-breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹.

The C-C stretching vibrations of the alkyl chain also produce signals in the Raman spectrum.

Purity verification can be achieved by comparing the IR or Raman spectrum of a sample to that of a known pure standard. The presence of unexpected peaks may indicate impurities. For instance, the presence of a broad absorption band around 3300 cm⁻¹ in an IR spectrum would suggest the presence of hydroxyl (-OH) impurities, while a strong absorption around 1700 cm⁻¹ would indicate carbonyl (C=O) contaminants.

The following table summarizes the key IR absorption bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| Aromatic C-H OOP Bend | 690 - 900 | Strong |

This is an interactive data table based on general IR spectroscopy principles and data for alkylbenzenes. who.intnih.gov

Specialized Analytical Techniques in Process Monitoring and Quality Control

In addition to spectroscopic methods, other analytical techniques are crucial for process monitoring and ensuring the quality control of this compound. These include thermogravimetric analysis for assessing thermal stability and elemental analysis for verifying elemental composition.

Thermogravimetric Analysis (TGA): TGA is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method is used to determine the thermal stability of a material and to study its decomposition patterns. For this compound, TGA can provide information about the temperature at which it begins to decompose. In a controlled atmosphere (e.g., nitrogen or air), the TGA curve would show a significant mass loss at the decomposition temperature. The decomposition of linear alkylbenzenes can lead to the formation of smaller hydrocarbons. This information is vital for determining the safe operating temperatures for storage and for processes where this compound is used at elevated temperatures.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon and hydrogen for hydrocarbons) present in a compound. For this compound, with a molecular formula of C₁₉H₃₂, the theoretical elemental composition can be calculated based on its molecular weight of 260.46 g/mol . researchgate.net

The theoretical elemental composition is:

Carbon (C): (19 * 12.011 / 260.46) * 100% ≈ 87.61%

Hydrogen (H): (32 * 1.008 / 260.46) * 100% ≈ 12.39%

By performing elemental analysis on a sample of this compound and comparing the experimental results to these theoretical values, one can verify the purity of the compound. Significant deviations from the expected percentages would indicate the presence of impurities containing other elements (e.g., oxygen, sulfur, or halogens) or a different C:H ratio than expected. This verification is a critical quality control step in the production of this compound.

Role of Tridecylbenzene in Advanced Materials Science and Engineering Applications

Formulation Chemistry of Tridecylbenzene-Derived Surfactants (e.g., Linear Alkylbenzene Sulfonates)

Linear alkylbenzene sulfonates (LAS), derived from the sulfonation of linear alkylbenzenes like This compound (B89775), are one of the most widely used anionic surfactants. The tridecyl group, a C13 alkyl chain, is a common component in the alkylbenzene mixture used for LAS production. The properties of the resulting surfactant are heavily influenced by the length and branching of the alkyl chain.

The amphiphilic nature of this compound-derived surfactants, possessing a hydrophilic sulfonate head group and a hydrophobic this compound tail, allows them to adsorb at interfaces and form micelles in aqueous solutions. The efficiency and effectiveness of these surfactants are characterized by their critical micelle concentration (CMC), the concentration at which micelles begin to form. Physicochemical investigations of surfactant systems often involve the evaluation of parameters such as CMC, micellar aggregation number, and the thermodynamics of micellization and interfacial adsorption through various measurement techniques. nih.gov

The structure of the hydrophobic tail plays a significant role in determining these properties. For linear alkylbenzene sulfonates, a longer alkyl chain generally leads to a lower CMC, meaning fewer surfactant molecules are needed to achieve the maximum reduction in surface tension. The position of the benzene (B151609) ring on the alkyl chain also influences performance, with isomers having the phenyl group closer to the end of the chain (more linear) exhibiting different interfacial properties compared to those with the phenyl group closer to the center.

Table 1: General Physicochemical Parameters Studied in Surfactant Systems

| Parameter | Description | Measurement Techniques |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | Tensiometry, Conductometry, Fluorimetry |

| Micellar Aggregation Number | The average number of surfactant molecules that associate to form a single micelle. | Fluorimetry, Light Scattering |

| Free Energy of Micellization | The change in Gibbs free energy when surfactant molecules transfer from the aqueous phase to the micellar phase. | Calculated from CMC data |

| Free Energy of Interfacial Adsorption | The change in Gibbs free energy when surfactant molecules adsorb at an interface, such as the air-water or oil-water interface. | Tensiometry |

This table presents general parameters and techniques for studying surfactant systems, applicable to this compound-derived surfactants.

In detergent formulations, the primary role of surfactants like this compound sulfonates is to reduce the surface tension of water, allowing it to wet surfaces and fabrics more effectively, and to remove and suspend oily and particulate soils. Performance optimization often involves blending different types of surfactants to achieve synergistic effects. For instance, anionic surfactants like LAS are frequently combined with nonionic surfactants to enhance cleaning performance across a broader range of temperatures and water hardness conditions.

Application of this compound Esters in Functional Material Design

Esters derived from this compound, through functionalization of the benzene ring, can be designed to create molecules with specific properties for use in advanced materials. The combination of the flexible alkyl chain and the rigid aromatic core is a key structural motif in many functional organic materials.

Thermotropic liquid crystals are materials that exhibit a liquid crystalline phase as the temperature is varied. nih.gov The molecules that form these phases, known as mesogens, typically consist of rigid and flexible parts. nih.gov While specific research on this compound esters in liquid crystals is not prevalent, the principles of liquid crystal design suggest their potential. A this compound core could serve as the rigid part of a mesogen, and by attaching appropriate flexible chains (like other alkyl groups) via an ester linkage, it is conceivable to synthesize molecules with liquid crystalline properties.

The length of the alkyl chain in mesogenic molecules significantly influences the type of liquid crystal phase formed, its thermal stability, and polymorphic behavior. nih.gov The rheological, or flow, properties of liquid crystalline materials are crucial for their application in display devices and sensors. mdpi.comjetpletters.ru The viscosity and viscoelastic moduli of liquid crystals are highly dependent on their phase and molecular orientation. mdpi.comresearchgate.net By analogy with other alkyl-substituted mesogens, this compound esters could be explored as components in liquid crystal mixtures to modify their viscosity and phase transition temperatures. nih.gov

Polymer additives are substances added to a polymer to improve its properties, such as processability, durability, and appearance. pcc.eubasf.comadeka.co.jp Esters are commonly used as plasticizers, which increase the flexibility and durability of a material. This compound esters, with their long alkyl chain, could potentially act as external plasticizers for certain polymers, increasing the free volume and lowering the glass transition temperature.

In coatings and adhesives, additives are used to control properties like surface tension, adhesion, and stability. basf.comadvpolymer.com Surfactants and other surface-active agents are used to ensure proper wetting of the substrate. basf.com Given their potential surface activity, this compound derivatives could find use in these formulations. Additionally, functionalized this compound esters could be incorporated as comonomers in the synthesis of specialty polymers for coatings and adhesives, imparting hydrophobicity and modifying the mechanical properties of the final product. kowachemical.com

Advanced Lubricant and Tribological Applications of Alkylbenzenes

Alkylbenzenes are a class of synthetic lubricant base oils known for their excellent thermal and oxidative stability. This compound falls into this category. These fluids are used in a variety of demanding applications, including refrigeration compressors, heat transfer fluids, and as dielectric fluids.

In tribology, the study of friction, wear, and lubrication, the goal is to minimize the negative effects of friction and wear between interacting surfaces in relative motion. e3s-conferences.orgemeraldgrouppublishing.com Alkylbenzenes, including those in the this compound range, can be used as the primary lubricant (base oil) or as an additive to other base oils. mdpi.comtribology.com Their aromatic nature provides good solvency for additives, which is a desirable characteristic for formulating high-performance lubricants. The long alkyl chain contributes to the desired viscosity and lubricity.

The performance of lubricants can be enhanced by the addition of various functional additives. mdpi.com Research in this area focuses on developing new additive technologies and understanding the degradation mechanisms of lubricants to extend their service life and improve efficiency. mdpi.com The stability of alkylbenzenes makes them suitable for use in high-temperature applications where mineral oils might degrade.

Research on Performance Characteristics as Base Oils and Lubricant Additives

This compound, a type of heavy alkylbenzene (HAB), has been the subject of research for its application as both a base oil and a lubricant additive, demonstrating properties that can enhance the performance of finished lubricants in various applications, including refrigeration and automotive engines.

As a synthetic base oil, this compound and other heavy alkylbenzenes are recognized for their excellent thermal and oxidative stability. oil-gasportal.comtandfonline.com They also exhibit good low-temperature fluidity, which is a critical characteristic for lubricants operating in a wide range of temperatures. tandfonline.com The aromatic nature of this compound contributes to good solvency, which can be beneficial for dissolving additives and keeping internal components clean. core.ac.uk

Research into the use of heavy alkylbenzenes as a component in lubricant formulations has shown that they can systematically influence key properties of the blend. For instance, the addition of HAB to mineral base oils like Solvent Neutral 100 (SN-100), SN-150, and SN-650 has been studied to formulate engine oils meeting various standards. tandfonline.com Findings from these studies indicate that increasing the concentration of HAB can lead to a systematic increase in kinematic viscosity at both 40°C and 100°C, an improved viscosity index, and a higher flash point. tandfonline.comresearchgate.net Conversely, properties such as the pour point have been observed to decrease with the addition of HAB, which is advantageous for low-temperature performance. tandfonline.com

One study demonstrated that a blend of 83% of a particular lubricant base stock with 17% HAB showed properties that were in good accordance with those of Bright stock 150, a high-viscosity base oil. tandfonline.com This suggests that heavy alkylbenzenes can be used as a blending component to achieve desired viscosity grades while also offering benefits like lower sulfur content and a higher viscosity index. tandfonline.com

In terms of tribological performance, which relates to friction, wear, and lubrication, alkylbenzenes have shown performance comparable to or slightly better than traditional mineral oils in some tests. core.ac.uk For example, in a Shell Four-Ball test conducted at 1800 rpm for one hour at a 5 kg load and a temperature of 70°C, an alkylbenzene lubricant exhibited an average wear scar diameter of 0.37 mm, compared to 0.39 mm for a mineral oil of similar viscosity. core.ac.uk In the same series of tests, the coefficient of friction for the alkylbenzene was found to be equal to or slightly better than the comparable mineral oil. core.ac.uk

The inherent properties of alkylbenzenes, such as good boundary lubrication characteristics, are attributed to the aromatic nucleus of the molecule. core.ac.uk This, combined with the stability provided by the long alkyl side chain, results in a base fluid with a unique combination of beneficial properties. core.ac.uk When used in refrigeration compressors, for instance, alkylbenzenes have demonstrated superior performance in terms of oil return and high-temperature stability compared to mineral oils, leading to less coking, varnishing, and sludging. core.ac.uk

While much of the specific quantitative research has been conducted on heavy alkylbenzenes as a class, the findings provide a strong indication of the performance characteristics of this compound. The following tables summarize the typical effects and properties of heavy alkylbenzene in lubricant formulations based on available research.

Table 1: Effect of Heavy Alkyl Benzene (HAB) Addition on Lubricant Properties

| Property | Trend with Increasing HAB Content | Reference |

| Kinematic Viscosity @ 40°C | Increase | tandfonline.comresearchgate.net |

| Kinematic Viscosity @ 100°C | Increase | tandfonline.comresearchgate.net |

| Viscosity Index | Increase | tandfonline.comresearchgate.net |

| Flash Point | Increase | tandfonline.comresearchgate.net |

| Pour Point | Decrease | tandfonline.com |

| Sulfur Content | Decrease | tandfonline.com |

| Total Acid Number (TAN) | Decrease | tandfonline.com |

Table 2: Comparative Tribological Performance of Alkylbenzene vs. Mineral Oil

| Test | Parameter | Alkylbenzene | Mineral Oil | Reference |

| Shell Four-Ball Test | Average Scar Diameter (mm) | 0.37 | 0.39 | core.ac.uk |

| Shell Four-Ball Test | Coefficient of Friction | Equal or Slightly Better | - | core.ac.uk |

Computational Chemistry and Modeling of Tridecylbenzene Systems

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research and industrial process development. For complex systems involving molecules like tridecylbenzene (B89775), these computational approaches provide insights at a level of detail that is often inaccessible through experimental methods alone. They enable the prediction of molecular properties, the elucidation of complex reaction mechanisms, the understanding of intermolecular behaviors, and the optimization of large-scale industrial processes. This section delves into the specific applications of quantum chemical calculations, molecular dynamics simulations, and process simulation in the context of this compound and related long-chain alkylbenzenes.

Future Research Directions and Emerging Paradigms in Tridecylbenzene Chemistry

Development of Sustainable and Green Synthesis Routes for Tridecylbenzene (B89775) and Its Derivatives

The traditional synthesis of linear alkylbenzenes, including this compound, has historically relied on Friedel-Crafts alkylation using catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). While effective, these methods are fraught with environmental and safety concerns, including the use of hazardous materials and the generation of corrosive waste streams. The contemporary focus has decisively shifted towards green chemistry principles, emphasizing the development of solid acid catalysts.

Future research is intensely focused on optimizing heterogeneous catalytic systems that are not only safer and more environmentally benign but also more efficient and selective. Key areas of investigation include:

Advanced Zeolite Catalysts: Zeolites are crystalline aluminosilicates with a porous structure that can be tailored for specific reactions. Research is aimed at developing novel zeolite frameworks with optimized pore sizes and acidity to maximize the yield of the desired linear isomers of this compound while minimizing the formation of branched byproducts.

Nanostructured Catalysts: The use of nanomaterials as catalyst supports or as the catalysts themselves offers high surface area-to-volume ratios, potentially leading to enhanced catalytic activity and selectivity. Research into nanostructured zeolites, metal oxides, and clays (B1170129) is a promising avenue.

Renewable Feedstocks: A long-term goal is to move away from petroleum-based feedstocks (benzene and kerosene-derived n-paraffins) towards renewable alternatives. This could involve the catalytic conversion of biomass-derived molecules into aromatic and aliphatic precursors for this compound synthesis.

Table 1: Comparison of Traditional vs. Green Synthesis Routes for this compound

| Feature | Traditional Synthesis (e.g., HF or AlCl₃) | Green Synthesis (e.g., Solid Acid Catalysts) |

|---|---|---|

| Catalyst Type | Homogeneous (liquid acid) | Heterogeneous (solid acid) |

| Recyclability | Difficult and costly | Easily separable and reusable |

| Corrosivity | High | Low to negligible |

| Waste Generation | Significant acidic waste | Minimal |

| Operating Conditions | Harsh (can require low temperatures) | Milder and more energy-efficient |

| Selectivity | Lower, produces more byproducts | Higher, tunable for specific isomers |

| Environmental Impact | High | Low |

Exploration of Novel Functional Derivatives for Niche and High-Value Applications

While the primary application of this compound is as a precursor to linear alkylbenzene sulfonate (LAS) for detergents, its hydrocarbon structure represents a versatile platform for chemical modification. Future research is geared towards unlocking the potential of this compound by creating novel functional derivatives for specialized, high-value markets.

The introduction of functional groups other than the sulfonate group onto the aromatic ring or the alkyl chain can impart unique chemical and physical properties. Some emerging areas of exploration include:

Enhanced Oil Recovery (EOR): Modified this compound sulfonates with tailored hydrophilic-lipophilic balances are being investigated for their potential to improve the efficiency of oil extraction from reservoirs by reducing interfacial tension between oil and water.

Corrosion Inhibitors: Functionalized this compound derivatives that can form protective films on metal surfaces are being explored as corrosion inhibitors for industrial applications, particularly in the oil and gas industry.

Specialty Lubricants and Additives: The long alkyl chain of this compound can be modified to create molecules with desirable lubricating properties, such as high thermal stability and oxidative resistance, for use in high-performance lubricants and hydraulic fluids.

Demulsifiers: Derivatives designed to break emulsions are valuable in petroleum refining and other industrial processes for separating oil-water mixtures.

Table 2: Potential High-Value Applications for Novel this compound Derivatives

| Application Area | Target Functional Derivative | Desired Property |

|---|---|---|

| Enhanced Oil Recovery | Modified Alkylbenzene Sulfonates | Ultra-low interfacial tension |

| Corrosion Inhibition | Amino or Amido-functionalized Alkylbenzenes | Surface adsorption and film formation |

| Specialty Lubricants | Ester or Ether-functionalized Alkylbenzenes | High thermal and oxidative stability |

| Demulsification | Polymeric or Oxyalkylated Alkylbenzenes | Interfacial activity to break emulsions |

Advanced Bioremediation and Environmental Engineering Strategies for Alkylbenzene Contamination

Given the widespread use of linear alkylbenzene sulfonates, understanding and enhancing the natural degradation of their parent compounds, like this compound, is a critical environmental objective. Research in this domain is focused on developing more effective and predictable bioremediation strategies for sites contaminated with alkylbenzenes.

The biodegradation of this compound can occur under both aerobic and anaerobic conditions, initiated by microbial enzymes that attack either the alkyl chain or the aromatic ring. Future research is aimed at:

Identifying and Characterizing Novel Microbial Consortia: Isolating and genetically characterizing new strains of bacteria and fungi with superior capabilities for degrading long-chain alkylbenzenes under various environmental conditions (e.g., in soil, sediment, and water).

Metabolic Engineering: Using genetic engineering techniques to enhance the metabolic pathways of known degrading microorganisms to increase the rate and extent of this compound mineralization.

Phytoremediation and Constructed Wetlands: Investigating the use of specific plant species that can absorb and degrade, or promote the microbial degradation of, alkylbenzenes in their root zones. Constructed wetlands are being optimized as engineered ecosystems for the treatment of wastewater containing these compounds.

Monitoring and Modeling: Developing more sensitive analytical methods for detecting this compound and its metabolites in the environment, coupled with advanced computer models to predict their fate and transport, thereby informing risk assessment and remediation efforts.

Table 3: Microorganisms Involved in the Bioremediation of Alkylbenzenes

| Microorganism Type | Examples | Role in Degradation |

|---|---|---|

| Bacteria (Aerobic) | Pseudomonas sp., Rhodococcus sp. | Initiation of degradation via oxidation of the alkyl chain or aromatic ring. |

| Bacteria (Anaerobic) | Sulfate-reducing bacteria, Nitrate-reducing bacteria | Degradation in anoxic environments like sediments. |

| Fungi | Aspergillus sp., Penicillium sp. | Production of extracellular enzymes capable of breaking down complex hydrocarbons. |

Integration of this compound Research with Broader Environmental and Health Science Initiatives

The study of this compound and its derivatives is increasingly moving beyond the confines of industrial chemistry to become an integral part of larger environmental and health science initiatives. This holistic approach recognizes that the lifecycle of a high-production-volume chemical does not end with its intended application but extends into the natural environment.

Future research in this integrated context will focus on: